molecular formula C22H38O10S B1676800 m-PEG8-Tos CAS No. 79622-11-0

m-PEG8-Tos

Cat. No.: B1676800
CAS No.: 79622-11-0
M. Wt: 494.6 g/mol
InChI Key: ZTSLDMCZJSLHRN-UHFFFAOYSA-N
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Description

m-PEG8-Tos: is a compound known as methoxy-polyethylene glycol-8-tosylate. It is a polyethylene glycol (PEG) derivative that contains a tosyl group. The tosyl group is a good leaving group for nucleophilic substitution reactions, making this compound a valuable reagent in organic synthesis . The hydrophilic PEG spacer increases the solubility of the compound in aqueous media .

Mechanism of Action

Target of Action

m-PEG8-Tos, also known as Tos-PEG8-m, is a derivative of silybin ethers . It is primarily used as a PROTAC linker in the synthesis of Silymarin . PROTACs (Proteolysis-Targeting Chimeras) are a class of bifunctional molecules that can degrade target proteins by harnessing the ubiquitin-proteasome system .

Mode of Action

This compound operates as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . By binding to both the target protein and an E3 ligase, PROTACs facilitate the ubiquitination and subsequent degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By acting as a linker in PROTAC molecules, this compound enables the selective degradation of specific target proteins .

Pharmacokinetics

The pharmacokinetic properties of this compound are largely determined by its PEG-based structure. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compound.

Result of Action

The primary result of the action of this compound is the degradation of its target proteins . By facilitating the ubiquitination of these proteins, this compound enables their breakdown by the proteasome . This can lead to changes in cellular processes depending on the function of the degraded protein.

Biochemical Analysis

Biochemical Properties

m-PEG8-Tos plays a role in biochemical reactions, particularly in nucleophilic substitution reactions . The tosyl group in this compound serves as a leaving group, facilitating these reactions . The hydrophilic PEG spacer in this compound interacts with water molecules, increasing the solubility of the compound in aqueous media .

Cellular Effects

The hydrophilic PEG spacer in this compound can increase the fluidity and solubilize lipid components as well as bind to keratin filaments causing a disruption within corneocytes . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its tosyl group and hydrophilic PEG spacer . The tosyl group is a good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer can interact with water molecules, increasing the solubility of this compound in aqueous media .

Temporal Effects in Laboratory Settings

Given the stability of PEG linkers and their common use in research, it is likely that this compound exhibits stability over time .

Metabolic Pathways

As a PEG linker, this compound may be involved in reactions where it serves as a bridge between two entities, facilitating their interaction .

Transport and Distribution

Given its hydrophilic nature, this compound is likely to be distributed in aqueous environments within the cell .

Subcellular Localization

Given its role as a PEG linker, it may be found wherever its linked entities are localized within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of methoxy-polyethylene glycol-8-tosylate typically involves the reaction of p-toluenesulfonic acid (p-Tosylate) with heptaethylene glycol (PEG8) under alkaline conditions . The reaction requires heating and stirring and is usually carried out under an inert atmosphere . After the reaction is complete, the pure product is obtained through purification methods such as crystallization or solvent evaporation .

Industrial Production Methods: In industrial settings, the production of methoxy-polyethylene glycol-8-tosylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified and packaged for use in various applications .

Comparison with Similar Compounds

Methoxy-polyethylene glycol-8-tosylate is unique due to its combination of a tosyl group and a polyethylene glycol spacer. Similar compounds include:

The uniqueness of methoxy-polyethylene glycol-8-tosylate lies in its optimal balance of solubility and reactivity, making it a versatile reagent for various applications .

Properties

IUPAC Name

2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O10S/c1-21-3-5-22(6-4-21)33(23,24)32-20-19-31-18-17-30-16-15-29-14-13-28-12-11-27-10-9-26-8-7-25-2/h3-6H,7-20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTSLDMCZJSLHRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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